6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid is a complex organic compound featuring a benzotriazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid typically involves the reaction of 4-oxo-1,2,3-benzotriazin-3(4H)-one with hexanoic acid derivatives. One common method includes the use of 2-aminobenzamides or 2-aminobenzenesulfonamides, which react with sodium nitrite and hydrochloric acid to form the benzotriazinone core . The reaction conditions are generally mild, often performed at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the benzotriazinone moiety.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups into the benzotriazinone ring .
Scientific Research Applications
6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose, thereby regulating blood sugar levels . The benzotriazinone moiety plays a crucial role in this binding process, interacting with key residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- methyl 4-{[6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoyl]amino}benzoate
- 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-pyridin-3-ylhexanamide
Uniqueness
6-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}hexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to inhibit α-glucosidase with high specificity and potency sets it apart from other similar compounds .
Properties
CAS No. |
899410-13-0 |
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Molecular Formula |
C15H18N4O4 |
Molecular Weight |
318.33 g/mol |
IUPAC Name |
6-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H18N4O4/c20-13(16-9-5-1-2-8-14(21)22)10-19-15(23)11-6-3-4-7-12(11)17-18-19/h3-4,6-7H,1-2,5,8-10H2,(H,16,20)(H,21,22) |
InChI Key |
GIBHMWSWXUUBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCCCCC(=O)O |
solubility |
24.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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